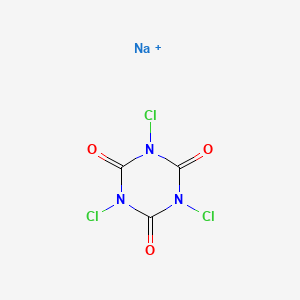

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt

Description

Chemical Identity: The compound 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt (CAS: 2893-78-9), commonly known as sodium dichloroisocyanurate (NaDCC), is a chlorinated s-triazine derivative. Its molecular formula is C₃Cl₂N₃O₃Na, and it is classified as a sodium salt of dichloroisocyanuric acid .

Synthesis and Industrial Relevance:

NaDCC is synthesized via partial neutralization of dichloroisocyanuric acid (DCCA) with sodium hydroxide. It is widely used as a disinfectant and bleaching agent due to its stability and controlled release of hypochlorous acid (HOCl) in water .

Properties

CAS No. |

29680-41-9 |

|---|---|

Molecular Formula |

C3Cl3N3NaO3+ |

Molecular Weight |

255.39 g/mol |

IUPAC Name |

sodium;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C3Cl3N3O3.Na/c4-7-1(10)8(5)3(12)9(6)2(7)11;/q;+1 |

InChI Key |

XSXSKSKONCDOMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl.[Na+] |

Related CAS |

87-90-1 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt typically involves the chlorination of cyanuric acid. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the chlorination of cyanuric acid in large reactors, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The triazine ring can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of cyanuric acid and sodium chloride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Hydrolysis: The reaction is carried out in the presence of water and a catalyst such as hydrochloric acid.

Major Products Formed

Substitution Reactions: The major products formed are substituted triazine derivatives.

Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Hydrolysis: The major products are cyanuric acid and sodium chloride.

Scientific Research Applications

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various triazine derivatives.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of herbicides, disinfectants, and water treatment chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt involves the interaction of the triazine ring with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition. This mechanism is particularly useful in the development of antimicrobial and anticancer agents.

Comparison with Similar Compounds

Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound | Chlorine Atoms | Solubility (Water) | Key Applications | Reactivity Profile |

|---|---|---|---|---|

| NaDCC (Target Compound) | 2 | High | Disinfection, Bleaching | Moderate oxidation |

| TCCA | 3 | Low (2,000 mg/L) | Industrial bleaching | Strong oxidation |

| Cyanuric Chloride | 3 | Insoluble | Synthesis intermediate | High (nucleophilic substitution) |

| Trisodium Isocyanurate | 0 | Very High | Chlorine stabilization | Low |

| Triallyl Derivative | 0 | Low | Polymer production | Radical polymerization |

Q & A

Q. What are the optimal synthetic routes for preparing 1,3,5-trichloro-s-triazinetrione sodium salt in academic laboratories?

The compound is synthesized via chlorination of cyanuric acid derivatives. A common method involves reacting cyanuric acid with sodium hypochlorite under controlled pH (8–9) and temperature (20–25°C). Substitution reactions with sodium hydroxide can replace chlorine atoms, forming the sodium salt . Purity is ensured through recrystallization in aqueous ethanol, monitored by GC or HPLC (>98% purity) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability is influenced by moisture and light. Store in airtight, opaque containers at <25°C. Use thermal gravimetric analysis (TGA) to determine decomposition onset temperatures (~150°C) and Fourier-transform infrared spectroscopy (FTIR) to detect hydrolytic degradation (e.g., loss of Cl– groups). Accelerated aging studies under 40°C/75% relative humidity for 28 days are recommended .

Q. What analytical techniques are critical for characterizing this compound?

- Elemental analysis: Confirm Cl and Na content via inductively coupled plasma mass spectrometry (ICP-MS).

- Spectroscopy: FTIR (C=O stretching at 1,700 cm⁻¹, Cl–N vibrations at 600–800 cm⁻¹) and NMR (¹³C signals for triazine rings at 150–160 ppm) .

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .

Advanced Research Questions

Q. What mechanistic pathways govern the hydrolysis of 1,3,5-trichloro-s-triazinetrione sodium salt in aqueous environments?

Hydrolysis proceeds via nucleophilic substitution, where hydroxyl ions replace chlorine atoms. Kinetic studies show pseudo-first-order dependence on pH:

Q. How does the chlorination level impact reactivity in crosslinking or polymerization applications?

The trichloro derivative exhibits higher electrophilicity than dichloro or monochloro analogs due to increased electron-withdrawing Cl substituents. In polymer chemistry, it reacts with amines (e.g., ethylenediamine) to form triazine-based networks. Reactivity is quantified via Hammett constants (σₚ = +0.23 for Cl) and differential scanning calorimetry (DSC) to track exothermic crosslinking peaks .

Q. What computational models predict the environmental fate of this compound?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model degradation pathways, showing energy barriers for Cl–OH substitution (ΔG‡ = 85–110 kJ/mol). Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives (t₁/₂ = 60–90 days) and ecotoxicity (LC₅₀ for Daphnia magna = 2.5 mg/L) .

Q. How do conflicting data on acute toxicity arise, and how can they be resolved?

Discrepancies in LD₅₀ values (oral rat: 450–650 mg/kg) stem from impurity profiles (e.g., residual cyanuric acid). Resolve via:

- Purification: Column chromatography to remove byproducts.

- Toxicogenomics: RNA sequencing to identify oxidative stress pathways (e.g., Nrf2 activation) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in academic labs?

Q. How does regulatory classification (e.g., GHS) influence disposal practices?

Classified as Acute Toxicity Category 4 (H302) and Skin Irritation Category 2 (H315). Dispose via incineration (≥1,000°C) with scrubbers to capture HCl emissions. Document waste streams under EPA RCRA guidelines .

Data Contradictions and Resolutions

- Chlorine content variability: Batch-to-batch differences arise from incomplete chlorination. Mitigate via iodometric titration to quantify active chlorine (target: 39–42%) .

- Divergent FTIR spectra: Anhydrous vs. hydrated forms show shifts in O–H stretches. Use Karl Fischer titration to confirm water content (<0.5% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.